BenchChemオンラインストアへようこそ!

Uvaretin

Cytotoxicity Anticancer C-benzylated dihydrochalcone

Uvaretin is a C-benzylated dihydrochalcone natural product belonging to the flavonoid class of polyketides. First isolated from Uvaria acuminata (Annonaceae), uvaretin is characterized by an o-hydroxybenzyl substituent at the 3-position and a methoxy group at the 6-position of the A-ring, distinguishing it from simpler chalcones and non-benzylated dihydrochalcones.

Molecular Formula C23H22O5
Molecular Weight 378.4 g/mol
CAS No. 58449-06-2
Cat. No. B1683745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUvaretin
CAS58449-06-2
Synonyms1-(2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl)-3-phenyl-1-propanone
uvaretin
Molecular FormulaC23H22O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)CCC3=CC=CC=C3
InChIInChI=1S/C23H22O5/c1-28-21-14-20(26)17(13-16-9-5-6-10-18(16)24)23(27)22(21)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3
InChIKeyLQHGGFQNRNEFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Uvaretin (CAS 58449-06-2) Procurement Guide: A C-Benzylated Dihydrochalcone with Quantifiable Differentiation


Uvaretin is a C-benzylated dihydrochalcone natural product belonging to the flavonoid class of polyketides [1]. First isolated from Uvaria acuminata (Annonaceae), uvaretin is characterized by an o-hydroxybenzyl substituent at the 3-position and a methoxy group at the 6-position of the A-ring, distinguishing it from simpler chalcones and non-benzylated dihydrochalcones [2]. Its biological profile includes cytotoxicity against multiple human cancer cell lines, antimalarial activity against Plasmodium falciparum, antibacterial effects against Gram-positive bacteria, and inhibitory activity toward fungal plasma membrane H⁺-ATPase [3].

Why Uvaretin Cannot Be Substituted by Generic Dihydrochalcones or Chalcones


Within the C-benzylated dihydrochalcone family, subtle structural variations produce substantial differences in biological potency. The position and nature of the benzyl substituent directly modulate cytotoxic activity: uvaretin and diuvaretin exhibit stronger cytotoxicity than isouvaretin, indicating that 5'-substitution of the 2-hydroxybenzyl group is a critical potency driver [1]. Furthermore, among o-hydroxybenzylated flavanones and chalcones tested for fungal PM H⁺-ATPase inhibition, dichamanetin (a dimeric analog) showed the highest enzyme inhibition, yet uvaretin displayed a distinct pattern of whole-cell antifungal activity [2]. Simple non-benzylated chalcones lack these substituents entirely, resulting in markedly different potency and selectivity profiles. These structure-activity relationships demonstrate that in-class compounds are not functionally interchangeable.

Uvaretin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Cytotoxicity Against a Panel of Six Human Cancer Cell Lines: Uvaretin vs. Chalcone Library

In a 2019 study, uvaretin (1) was evaluated alongside a synthetic chalcone library against six human cancer cell lines. Uvaretin exhibited IC50 values between 2.0 and 5.1 μM across HeLa (cervical), U937 (lymphoma), A549 (lung), and MIA PaCa-2 (pancreatic) cell lines, with the strongest activity against MIA PaCa-2 (IC50 = 2.0 ± 1.1 μM) [1]. In comparison, the unsaturated enone variant of uvaretin (compound 2) showed IC50 values of 4.6, 2.3, 4.3, and 5.1 μM against the same four lines, while other chalcone library members (e.g., compounds 10, 11, 15, 19, 25, 26, 28, 29, 30) displayed a wide range of potencies, many >20 μM in certain lines [1]. Uvaretin was inactive against HCT-116 colon cancer cells (IC50 >20 μM), demonstrating cell-line selectivity [1].

Cytotoxicity Anticancer C-benzylated dihydrochalcone

Antimalarial Activity: Uvaretin vs. Diuvaretin vs. (8′,9′-Dihydroxy)-3-farnesylindole

In a study of Tanzanian Uvaria species, uvaretin, diuvaretin, and (8′,9′-dihydroxy)-3-farnesylindole were identified as the most active antimalarial constituents against the multidrug-resistant K1 strain of Plasmodium falciparum [1]. Uvaretin exhibited an IC50 of 3.49 μg/mL, which is approximately 9.2 μM, and was more potent than diuvaretin (IC50 = 4.20 μg/mL, ~11.1 μM) but less potent than (8′,9′-dihydroxy)-3-farnesylindole (IC50 = 2.86 μg/mL, ~7.6 μM) [1].

Antimalarial Plasmodium falciparum Natural product

Antibacterial Activity: Uvaretin MIC vs. Ampicillin Benchmark

In a study of Monanthotaxis trichocarpa root constituents, uvaretin (4) demonstrated activity against the Gram-positive bacterium Bacillus subtilis with a minimum inhibitory concentration (MIC) of 18 μM [1]. In a separate investigation of Uvaria pandensis, a mixture of uvaretin (20) and isouvaretin (21) exhibited significant antibacterial activity against B. subtilis with an EC50 of 8.7 μM and against Staphylococcus epidermidis with an IC50 of 7.9 μM [2]. For context, the clinical reference ampicillin showed an EC50 of 17.9 μM against B. subtilis in the same assay [2].

Antibacterial Gram-positive Bacillus subtilis

Fungal Plasma Membrane H⁺-ATPase Inhibition: Uvaretin vs. Isouvaretin vs. Dichamanetin

Kongstad et al. (2015) evaluated a series of o-hydroxybenzylated flavanones and chalcones from Uvaria chamae for inhibition of fungal plasma membrane H⁺-ATPase, a validated antifungal target [1]. Uvaretin (11), isouvaretin (10), and diuvaretin (15) were tested alongside chamanetin (8), isochamanetin (9), and dichamanetin (12). The study established a strong correlation between o-hydroxybenzyl substitution and H⁺-ATPase inhibitory activity, with dichamanetin—a dimeric analog—being the most potent enzyme inhibitor. However, dichamanetin showed only moderate activity in whole-cell fungal growth inhibition assays against Saccharomyces cerevisiae and Candida albicans, whereas the monomeric uvaretin exhibited a distinct enzyme-to-cell activity relationship [1].

Antifungal H⁺-ATPase Fungicide target

Synthetic Accessibility and Yield: Uvaretin vs. Its Unsaturated Enone Variant

Dallman et al. (2019) reported a seven-step synthetic route to uvaretin (1) achieving an overall yield of 15.1%, representing a nearly three-fold improvement over the previous five-step route that yielded only 5.8% [1]. The unsaturated enone variant (2) was accessed in six steps with a 16.7% overall yield, compared to 3.0% via the earlier route [1]. This synthetic advancement is critical for procurement, as it directly affects compound availability, cost, and scalability for screening campaigns.

Total synthesis Chemical procurement Yield optimization

Uvaretin (58449-06-2) Recommended Application Scenarios Based on Quantitative Evidence


Anticancer Screening Libraries Targeting Pancreatic and Lung Cancer

Uvaretin's most potent cytotoxicity was observed against MIA PaCa-2 pancreatic cancer (IC50 = 2.0 μM) and A549 lung adenocarcinoma (IC50 = 2.2 μM) cells [1]. With confirmed activity across multiple adherent and suspension cell lines (HeLa, U937, Reh) in a direct same-plate comparison against a chalcone library, uvaretin is suitable as a validated hit compound for inclusion in focused anticancer screening decks targeting solid tumors and hematologic malignancies. Its inactivity against HCT-116 colon cancer (IC50 >20 μM) provides a built-in selectivity control for profiling studies [1].

Antimalarial Drug Discovery Against Multidrug-Resistant P. falciparum

Uvaretin demonstrated an IC50 of 3.49 μg/mL (~9.2 μM) against the multidrug-resistant K1 strain of Plasmodium falciparum, outperforming its structural analog diuvaretin (4.20 μg/mL) [2]. This quantitative advantage positions uvaretin as a preferential starting point over diuvaretin for structure-activity relationship (SAR) exploration in antimalarial programs targeting chloroquine-resistant strains.

Gram-Positive Antibacterial Agent with Ampicillin-Comparable Potency

Uvaretin demonstrated a MIC of 18 μM against Bacillus subtilis, comparable to the clinical benchmark ampicillin (EC50 17.9 μM) [3]. In combination with isouvaretin, the mixture achieved an EC50 of 8.7 μM against B. subtilis and an IC50 of 7.9 μM against Staphylococcus epidermidis [4]. These data support uvaretin's use as a Gram-positive antibacterial lead compound, particularly for screening against Bacillus and Staphylococcus species.

Antifungal Target-Based Screening Focusing on Fungal PM H⁺-ATPase

Uvaretin was identified as an inhibitor of fungal plasma membrane H⁺-ATPase, a validated target for agricultural fungicide development [5]. Its distinct enzyme-inhibition versus whole-cell activity profile, compared to the more potent enzyme inhibitor dichamanetin, makes uvaretin a valuable tool compound for dissecting the relationship between target engagement and functional antifungal efficacy in Saccharomyces cerevisiae and Candida albicans models [5].

Quote Request

Request a Quote for Uvaretin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.